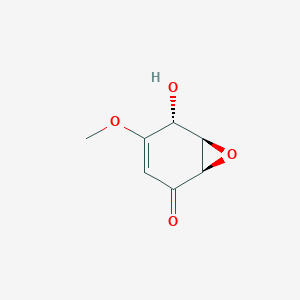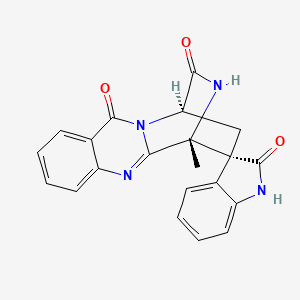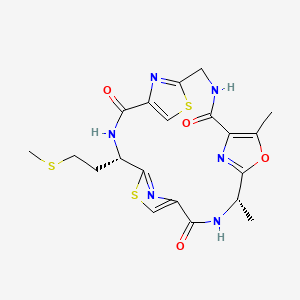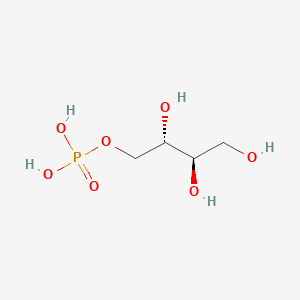
D-erythritol 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-erythritol 1-phosphate is the alditol 1-phosphate that is the 1-O-phospho derivative of erythritol with D configuration. It derives from an erythritol. It is a conjugate acid of a D-erythritol 1-phosphate(2-).
Applications De Recherche Scientifique
Regulation in Plant Pathways
- The MEP Pathway in Plants : The methyl-D-erythritol 4-phosphate (MEP) pathway, involving D-erythritol 1-phosphate, is crucial for synthesizing numerous natural compounds of biological and biotechnological importance. It's targeted for new herbicides and antimicrobial drugs, and genetic manipulation of this pathway could produce medically and agriculturally significant compounds. Understanding the pathway's regulation, especially the role of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in controlling it, is vital (Cordoba, Salmi, & León, 2009).
Metabolic Biomarker and Disease Research
- Erythritol as a Biomarker : Elevated serum erythritol levels indicate future risks of central adiposity and type 2 diabetes. Erythritol, formed through the pentose phosphate pathway from glucose, is a significant nonnutritive sweetener. Studies show dietary erythritol can metabolize into other compounds before excretion, highlighting the need for more research on its use as a biomarker (Ortiz & Field, 2020).
Biotechnological Applications
- Erythritol Production and Uses : Erythritol, a biological sweetener, is produced mainly by osmophilic yeasts. Its unique nutritional properties make it a functional sugar substitute for people with diabetes and obesity. Metabolic engineering has improved erythritol production, particularly in the yeast Yarrowia lipolytica, leading to increased productivity and efficiency (Moon, Jeya, Kim, & Lee, 2010; Carly et al., 2017).
Microbial Metabolism and Pathogenicity
- Role in Brucella Metabolism : In Brucella, a zoonotic bacterial pathogen, erythritol is converted into D-erythrose-4-phosphate through a series of reactions. This pathway feeds the pentose phosphate shunt, highlighting the significance of erythritol in the metabolic adaptation of this pathogen (Barbier et al., 2014).
Potential Therapeutic Applications
- Antimicrobial and Herbicidal Drug Discovery : The MEP pathway, where D-erythritol 1-phosphate plays a role, has been targeted for novel antimalarial, antibacterial, and herbicidal agents. 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in this pathway, is an attractive target for drug design due to its absence in humans and its importance in pathogenic bacteria and malarial parasites (Singh, Chevé, Avery, & McCurdy, 2007).
Propriétés
Nom du produit |
D-erythritol 1-phosphate |
|---|---|
Formule moléculaire |
C4H11O7P |
Poids moléculaire |
202.1 g/mol |
Nom IUPAC |
[(2S,3R)-2,3,4-trihydroxybutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H11O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+/m1/s1 |
Clé InChI |
QRDCEYBRRFPBMZ-DMTCNVIQSA-N |
SMILES isomérique |
C([C@H]([C@H](COP(=O)(O)O)O)O)O |
SMILES canonique |
C(C(C(COP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[[(1R)-1-aminoethyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B1248215.png)
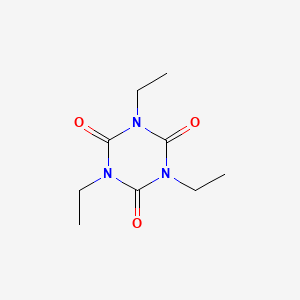
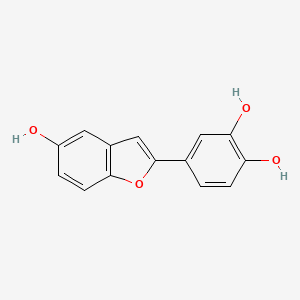
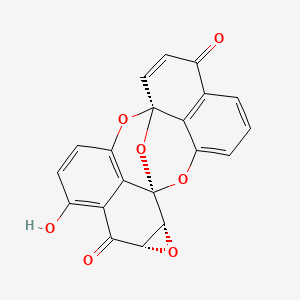
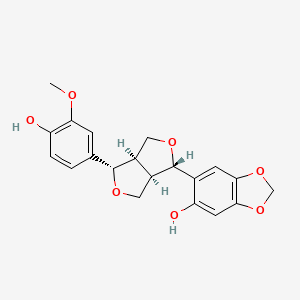
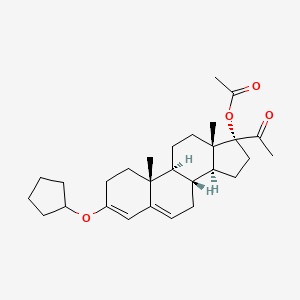

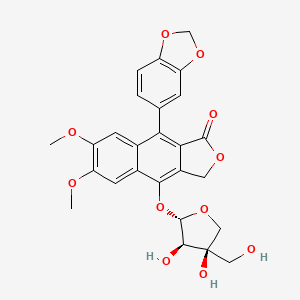
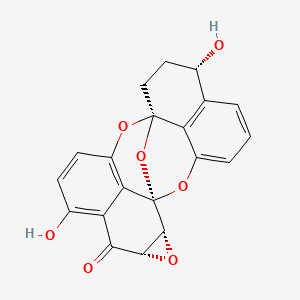
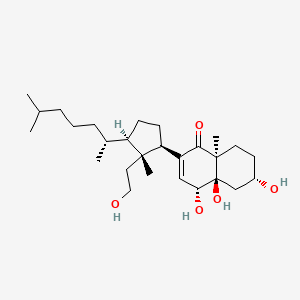
![(E)-3-(3,5-Dimethoxy-4-octoxyphenyl)-1-[4-(3,4-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B1248233.png)
